molecular formula C12H11NO2 B12077967 (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde

Cat. No.: B12077967
M. Wt: 201.22 g/mol
InChI Key: ONSRRKPJZKYJJU-NSCUHMNNSA-N
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Description

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde is a synthetic indole derivative characterized by an acrylaldehyde moiety conjugated to the 3-position of a 5-methoxy-substituted indole ring. This compound serves as a versatile building block in organic synthesis, particularly for constructing pharmacologically active indole-based molecules. Its synthesis typically involves condensation or functionalization strategies, such as those described in , where crystallographic studies confirm its structural integrity . Indole derivatives are pivotal in drug development due to their prevalence in natural products and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(E)-3-(5-methoxy-1H-indol-3-yl)prop-2-enal

InChI

InChI=1S/C12H11NO2/c1-15-10-4-5-12-11(7-10)9(8-13-12)3-2-6-14/h2-8,13H,1H3/b3-2+

InChI Key

ONSRRKPJZKYJJU-NSCUHMNNSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2/C=C/C=O

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2C=CC=O

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation Followed by Knoevenagel Condensation

A two-step protocol is widely employed for constructing the acrylaldehyde group on the indole scaffold.

Step 1: Vilsmeier-Haack Formylation
5-Methoxyindole undergoes formylation at the 3-position using the Vilsmeier-Haack reagent (a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)). The reaction proceeds via electrophilic aromatic substitution, yielding 5-methoxyindole-3-carbaldehyde.

Step 2: Knoevenagel Condensation
The formylated intermediate reacts with acetaldehyde in the presence of a base (e.g., piperidine or ammonium acetate) to form the α,β-unsaturated aldehyde. The reaction mechanism involves deprotonation of the aldehyde, followed by nucleophilic attack on the carbonyl carbon and subsequent dehydration to form the conjugated system.

Typical Conditions

  • Temperature: 80–100°C

  • Solvent: Ethanol or toluene

  • Catalyst: Piperidine (5–10 mol%)

  • Yield: 60–75%

Wittig Reaction with Indole-3-carbaldehyde Derivatives

The Wittig reaction offers stereoselective access to the (E)-configured acrylaldehyde.

Procedure

  • Preparation of Phosphonium Ylide: Triphenylphosphine reacts with ethyl bromoacetate to form the corresponding phosphonium salt, which is treated with a strong base (e.g., n-BuLi) to generate the ylide.

  • Coupling with 5-Methoxyindole-3-carbaldehyde: The ylide reacts with 5-methoxyindole-3-carbaldehyde, forming the (E)-acrylaldehyde via a [2+2] cycloaddition and subsequent retro-cycloaddition.

Advantages

  • High stereoselectivity (>90% E isomer)

  • Mild reaction conditions (room temperature, inert atmosphere)

Limitations

  • Requires anhydrous conditions

  • Moderate yields (50–65%) due to competing side reactions

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for the Knoevenagel condensation step. Key parameters include:

ParameterOptimal ValueImpact on Yield
Residence Time15–20 minPrevents over-dehydration
Temperature85°CBalances kinetics and stability
Catalyst Loading7 mol% piperidineMaximizes turnover frequency

Benefits

  • 20% increase in yield compared to batch processes

  • Reduced solvent consumption (30% less ethanol)

Purification Techniques

Crude product purification is critical for pharmaceutical-grade synthesis:

  • Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.

  • Recrystallization: Ethanol/water (4:1) mixture yields crystals with >99% purity (confirmed by HPLC).

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on efficiency, scalability, and stereoselectivity:

MethodYield (%)E SelectivityScalabilityCost Efficiency
Knoevenagel Condensation7585HighModerate
Wittig Reaction6595LowHigh
Continuous Flow8288Very HighLow

Key Findings

  • Continuous flow synthesis outperforms batch methods in scalability and yield.

  • The Wittig reaction remains preferred for applications requiring high stereochemical purity.

Mechanistic Insights and Side Reactions

Competing Pathways in Knoevenagel Condensation

  • Aldol Addition: Without adequate dehydration, the aldol adduct (β-hydroxy aldehyde) may form, reducing yield.

  • Polymerization: The α,β-unsaturated aldehyde can undergo radical-initiated polymerization, mitigated by adding hydroquinone inhibitors.

Stability of the Acrylaldehyde Moiety

The aldehyde group is prone to oxidation and nucleophilic attack. Stabilization strategies include:

  • Storage under argon at –20°C

  • Addition of antioxidants (e.g., 0.1% BHT)

Case Study: Gram-Scale Synthesis for Drug Development

A recent pilot study synthesized 50 g of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde using continuous flow technology:

  • Vilsmeier-Haack Formylation: 92% conversion to 5-methoxyindole-3-carbaldehyde.

  • Knoevenagel Condensation: 78% isolated yield after recrystallization.

  • Purity: 99.7% (HPLC), meeting ICH Q3A guidelines.

Chemical Reactions Analysis

N-Alkylation Reactions

The indole nitrogen undergoes alkylation under basic conditions. For example, methylation with NaH and methyl iodide in DMF produces N-methyl derivatives .

Reaction Conditions Results
BaseNaH (60% dispersion in mineral oil)
Alkylating AgentMethyl iodide
SolventDMF or THF
Temperature0°C → room temperature
Yield91–99%
Product5-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Oxidation to Acrylic Acid Derivatives

The aldehyde group is oxidized to a carboxylic acid under mild conditions, forming (E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid. This reaction is critical for introducing additional functionality .

Oxidation Parameters Outcomes
Oxidizing AgentNot explicitly stated (likely KMnO₄ or Jones reagent)
Product(E)-3-(5-Methoxy-1H-indol-3-yl)acrylic acid
Molecular Weight217.22 g/mol
Key Spectral DataIR: 1712 cm⁻¹ (C=O), 1H NMR: δ 12.1 (s, COOH)

Cyclocondensation Reactions

The compound participates in annulation reactions to form heterocycles. For example, condensation with anthranilamides under acidic conditions yields quinazolinones .

Condensation Protocol Details
Catalystp-TSA (p-toluenesulfonic acid)
SolventAcetonitrile
TemperatureReflux (4 h)
Yield33%
ByproductsIndole (4a) and unsubstituted quinazolinone (5a)

Acid-Catalyzed Functionalization

In POCl₃/acetonitrile, the aldehyde group facilitates electrophilic substitutions, enabling Friedel-Crafts-type reactions. This method is used to synthesize fluvastatin intermediates .

Reaction Setup Observations
AcidPOCl₃
SolventAcetonitrile
ProductFluvastatin intermediate (orthorhombic crystal system)
Crystal DataSpace group: Pna2₁, Volume: 1613.70 ų

Stability and Side Reactions

Prolonged exposure to strong acids or bases leads to decomposition. For instance, extended reaction times in CH₃CN/H₂O with K₂CO₃ result in recovery of starting materials (10–20%) and complex mixtures .

Key Challenges and Opportunities

  • Low Yields in Cyclocondensation : Optimization of catalysts (e.g., Al₂O₃ or zeolites) may improve efficiency .

  • Selective Functionalization : Steric hindrance at C3 limits some reactions, necessitating tailored conditions .

Scientific Research Applications

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The methoxy group and the acrylaldehyde moiety can participate in different types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding, which can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and chemical properties of acrylaldehyde-bearing indoles are highly sensitive to substituent variations. Key analogs and their distinguishing features are summarized below:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent(s) Key Properties/Applications Reference
(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde 5-OCH₃ on indole High lipophilicity; drug precursor
(E)-3-(1H-Indol-3-yl)acrylaldehyde No substitution on indole Intermediate for N-protected derivatives
(E)-3-(4-Nitrophenyl)acrylaldehyde 4-NO₂ on phenyl Electron-withdrawing; unstable in solution
(E)-3-(4-Hydroxyphenyl)acrylaldehyde 4-OH on phenyl Hydrogen-bonding capability; natural product analog
(E)-3-(4-(Dimethylamino)phenyl)acrylaldehyde 4-N(CH₃)₂ on phenyl Electron-donating; fluorescent probes
(E)-3-(2-Fluorophenyl)acrylaldehyde 2-F on phenyl Steric effects; altered reactivity
Key Observations:
  • Electron-Donating Groups (e.g., 5-OCH₃, 4-N(CH₃)₂): Enhance stability and reactivity in cycloaddition reactions. For example, (E)-3-(4-(dimethylamino)phenyl)acrylaldehyde achieves 81% yield in indolizine synthesis due to improved electron density .
  • Electron-Withdrawing Groups (e.g., 4-NO₂): Reduce stability, as seen in (E)-3-(4-nitrophenyl)acrylaldehyde, which isomerizes readily in solution .
  • Hydroxy Groups (e.g., 4-OH): Increase polarity and hydrogen-bonding capacity, making compounds like (E)-3-(4-hydroxyphenyl)acrylaldehyde relevant in natural product mimics .

Biological Activity

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology, antimicrobial research, and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

(E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde is characterized by an indole ring substituted with a methoxy group and an acrylaldehyde moiety. This structure is known to enhance its reactivity and biological interactions due to the electron-donating properties of the methoxy group.

The biological activity of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde primarily involves its ability to modulate various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, leading to antiproliferative effects in cancer cells.
  • Signal Transduction Modulation : It can influence signaling pathways that regulate apoptosis and cell survival, contributing to its anticancer properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde:

  • Cell Line Studies : In vitro studies demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective growth inhibition .
Cell LineIC50 (µM)Mechanism
A54912.5Induction of apoptosis
HeLa15.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde has been explored against various pathogens:

  • Bacterial Inhibition : The compound has shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 1 µg/mL, indicating strong antibacterial properties .
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus (MRSA)≤ 1Bactericidal
Candida albicans5Fungicidal

Neuropharmacological Effects

Research indicates that compounds related to (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde may also exhibit neuroprotective effects:

  • Serotonin Receptor Interaction : Some derivatives have been studied for their ability to interact with serotonin receptors, which could lead to potential applications in treating mood disorders .

Case Studies and Research Findings

Several studies have investigated the biological activities of (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde and its analogs:

  • Anticancer Efficacy : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent in cancer treatment .
  • Antimicrobial Testing : Another investigation revealed that the compound effectively reduced bacterial load in infected animal models, showcasing its therapeutic potential against resistant bacterial strains .

Q & A

Q. What are the standard synthetic protocols for (E)-3-(5-Methoxy-1H-indol-3-yl)acrylaldehyde, and how are key intermediates characterized?

The compound is typically synthesized via Friedel-Crafts acylation followed by cyclization and condensation. For example, a related indole-acrylaldehyde derivative was prepared by condensing 3-(4-fluorophenyl)-1-isopropyl-1H-indole with acrolein derivatives in the presence of POCl₃ in acetonitrile . Critical steps include controlling reaction temperature (e.g., 0°C for NaH-mediated alkylation) and solvent choice (e.g., acetonitrile for POCl₃ activation). Intermediate characterization relies on FTIR (C=O stretch ~1680 cm⁻¹), ¹H NMR (aldehyde proton at δ 9.6–9.7 ppm), and ¹³C NMR (aldehyde carbon at δ ~190 ppm) .

Q. How is the purity and identity of this compound verified in academic research?

Purity is assessed via melting point analysis (e.g., 136–138°C for a chloroform-crystallized derivative) . Identity confirmation uses:

  • ¹H NMR : Distinct signals for the acrylaldehyde moiety (e.g., doublets for α,β-unsaturated protons at δ 6.5–7.5 ppm with J = 15–16 Hz) .
  • XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O bond ~1.22 Å) and confirms the E-stereochemistry .

Advanced Research Questions

Q. What crystallographic challenges arise during structural analysis, and how are they mitigated?

Challenges include crystal twinning, weak diffraction for light atoms (e.g., oxygen), and disorder in flexible side chains. Using high-resolution data (≤1.0 Å) and software like SHELXL for refinement improves accuracy . For example, SHELXL’s robust algorithms handle partial occupancy and anisotropic displacement parameters, critical for resolving indole ring distortions .

Q. How can researchers address discrepancies between computational predictions and experimental spectral data?

Discrepancies in NMR or IR spectra may arise from solvent effects, tautomerism, or unexpected conformers. Strategies include:

  • DFT calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental ¹³C NMR shifts to identify dominant tautomers .
  • Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation of methoxy groups) that broaden signals at room temperature .

Q. What methods optimize the synthesis of indole-acrylaldehyde derivatives for high-throughput applications?

  • Catalyst screening : Cu(OTf)₂ enhances [3+2] cycloaddition yields (e.g., 94% for ethyl (E)-3-(1-ethyl-5-methoxy-1H-indol-3-yl)acrylate) by stabilizing transition states .
  • Microwave-assisted synthesis : Reduces reaction time for condensation steps (e.g., from 5 h to 30 min) while maintaining yield .

Methodological Considerations

  • Reaction Design : For Friedel-Crafts acylation, AlCl₃ must be rigorously anhydrous to prevent hydrolysis of chloroacetyl chloride .
  • Crystallization : Slow evaporation of chloroform solutions at 4°C yields diffraction-quality crystals by minimizing solvent incorporation .
  • Data Validation : Cross-validate XRD results with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···O hydrogen bonds) .

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